![molecular formula C23H27ClN2O2 B041530 [(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride CAS No. 180468-40-0](/img/structure/B41530.png)

[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

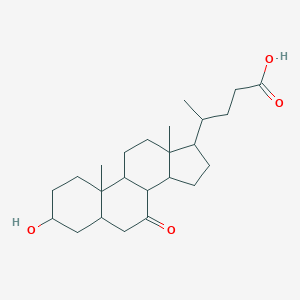

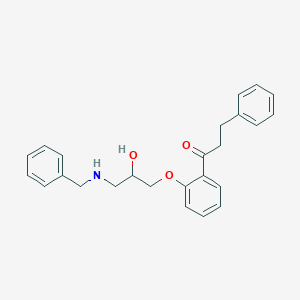

The compound “[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

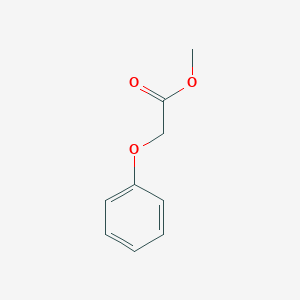

Molecular Structure Analysis

The molecular structure of similar compounds, such as [(3S)-1-azabicyclo[2.2.2]octan-3-yl] hexanoate, has been studied . These studies provide information about the molecular formula, molecular weight, and other computed properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and whether the Compound Is Canonicalized .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as [(3S)-1-azabicyclo[2.2.2]octan-3-yl] hexanoate, have been studied . These studies provide information about the molecular weight, XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and whether the Compound Is Canonicalized .科学的研究の応用

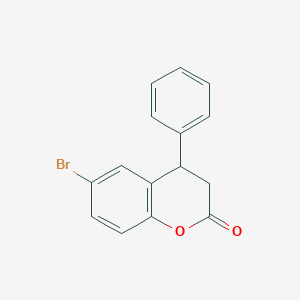

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including the chemical structure of interest, are crucial in medicinal chemistry due to their wide array of biological potentials. These compounds are part of a broader class of heterocyclic aromatic organic compounds, featuring significant anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial activities, and more. Their structural flexibility allows for synthetic modifications leading to novel low-molecular-weight inhibitors for various pharmacotherapeutic applications. This versatility underlines their significance in developing new treatments across multiple disease spectrums, making them a focal point of research for medicinal chemists and pharmaceutical scientists (Danao et al., 2021).

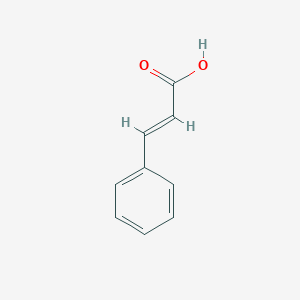

Advances in the Synthesis of Pyridines and Isoquinolines

The exploration of propargylic alcohols as building blocks for the synthesis of pyridines, quinolines, and isoquinolines underscores a strategic approach in organic synthesis aimed at producing these crucial heterocyclic systems. These compounds, integral to medicinal chemistry and drug discovery, exhibit a broad spectrum of biological activities. They form the backbone of many pharmaceuticals, vitamins, antibiotics, dyes, and agrochemicals. The innovative synthetic strategies involving propargylic alcohols offer a pathway to efficiently generate these vital cyclic systems, facilitating the development of novel therapeutic agents (Mishra et al., 2022).

Non-Cancer Uses of Histone Deacetylase Inhibitors

Histone deacetylase inhibitors, while primarily researched for their cancer therapeutic potential, also show promise in treating non-cancer diseases. For example, their use in infectious diseases and beta-hemoglobinopathies highlights the broad applicability of these compounds in medicine. HDAC inhibitors have been studied for their effectiveness against pathogens like C. albicans and P. falciparum, and for their potential to reactivate fetal hemoglobin production, offering new avenues for treatment beyond their original scope (Rotili et al., 2009).

Antitubercular Activity of Isoquinoline Derivatives

Isoquinoline derivatives have shown significant activity against tuberculosis (TB), a critical area of research given the global burden of the disease. The modification of isoniazid structures to include isoquinoline derivatives has led to compounds with potent anti-TB activity, offering new possibilities for TB treatment strategies. This research emphasizes the potential of isoquinoline and its derivatives in contributing to the development of novel anti-TB compounds, highlighting their importance in addressing one of the major infectious diseases worldwide (Asif, 2014).

特性

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBKMSXTZQZEB-HLUKFBSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)